molecular formula C27H23N3O5S2 B2962981 Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate CAS No. 361173-95-7

Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate

Cat. No. B2962981
CAS RN: 361173-95-7
M. Wt: 533.62
InChI Key: ZEBMGVNYYPHDAE-UHFFFAOYSA-N
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Description

Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate is a useful research compound. Its molecular formula is C27H23N3O5S2 and its molecular weight is 533.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Synthesis of Tetrahydroisoquinolines as Anticancer Agents : Compounds within this family, including those with the tetrahydroisoquinoline moiety like Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate, have been studied for their potential as anticancer agents. Their biological activities, including antitumor properties, make them candidates for pharmaceutical development (Redda et al., 2010).

Synthesis and Structural Studies

  • Novel Synthesis Methods : Researchers have developed new methods for synthesizing compounds like Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally related to the compound . These methods are vital for exploring their potential applications in various fields (Kovalenko et al., 2019).

Antimicrobial and Antimosquito Properties

  • Antimicrobial Agents : Some quinazoline derivatives, which are structurally similar to the compound , have been synthesized and evaluated as potential antimicrobial agents (Desai et al., 2007).
  • Antimosquito Properties : Research has been conducted on the synthesis of certain benzo[d]thiazole and benzo[d]thiazole analogues, including 2,6-substituted and 2,4-substituted types, for their properties against mosquitoes (Venugopala et al., 2013).

Pharmaceutical Applications

  • Tubulin Polymerization Inhibition : Studies have identified compounds like Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as tubulin polymerization inhibitors, showcasing their potential in pharmacological applications (Minegishi et al., 2015).
  • Anticonvulsant Evaluation : N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline derivatives have been synthesized and evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy (Malik et al., 2013).

properties

IUPAC Name

methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S2/c1-35-26(32)21-8-6-19(7-9-21)24-17-36-27(28-24)29-25(31)20-10-12-23(13-11-20)37(33,34)30-15-14-18-4-2-3-5-22(18)16-30/h2-13,17H,14-16H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMGVNYYPHDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate

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